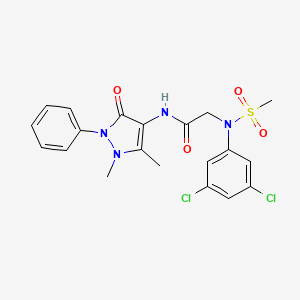![molecular formula C21H25ClN2O4S B3677152 N-[(3-chloro-4-methylphenyl)carbamothioyl]-3,4,5-triethoxybenzamide](/img/structure/B3677152.png)
N-[(3-chloro-4-methylphenyl)carbamothioyl]-3,4,5-triethoxybenzamide
Descripción general
Descripción
N-[(3-chloro-4-methylphenyl)carbamothioyl]-3,4,5-triethoxybenzamide is an organic compound with a complex structure It is characterized by the presence of a chlorinated aromatic ring, a carbamothioyl group, and a triethoxy-substituted benzamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-chloro-4-methylphenyl)carbamothioyl]-3,4,5-triethoxybenzamide typically involves the reaction of 3-chloro-4-methylaniline with 3,4,5-triethoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity . The resulting intermediate is then treated with thiocarbamoyl chloride to form the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure consistency and efficiency. The purification of the final product is achieved through recrystallization or chromatography techniques .
Análisis De Reacciones Químicas
Types of Reactions
N-[(3-chloro-4-methylphenyl)carbamothioyl]-3,4,5-triethoxybenzamide undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles like amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or alcohols.
Substitution: Corresponding substituted derivatives.
Aplicaciones Científicas De Investigación
N-[(3-chloro-4-methylphenyl)carbamothioyl]-3,4,5-triethoxybenzamide has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of N-[(3-chloro-4-methylphenyl)carbamothioyl]-3,4,5-triethoxybenzamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This compound may also interact with cellular pathways involved in inflammation and cell proliferation, leading to its potential therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
- **N-{[(3-chloro-4-methylphenyl)amino]carbonothioyl}-4-methylbenzamide
- **N-{[(3-chloro-4-methylphenyl)amino]carbonothioyl}-4-isopropylbenzamide
- **3-chloro-N-{[(3-chloro-4-methylphenyl)amino]carbonothioyl}benzamide
Uniqueness
N-[(3-chloro-4-methylphenyl)carbamothioyl]-3,4,5-triethoxybenzamide is unique due to its triethoxybenzamide moiety, which imparts distinct chemical properties and potential biological activities. This structural feature differentiates it from other similar compounds and may contribute to its specific applications in research and industry .
Propiedades
IUPAC Name |
N-[(3-chloro-4-methylphenyl)carbamothioyl]-3,4,5-triethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25ClN2O4S/c1-5-26-17-10-14(11-18(27-6-2)19(17)28-7-3)20(25)24-21(29)23-15-9-8-13(4)16(22)12-15/h8-12H,5-7H2,1-4H3,(H2,23,24,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTIAHUZKIGRAIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC(=S)NC2=CC(=C(C=C2)C)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N~1~-(4-fluorophenyl)-N~2~-(4-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3677069.png)
![N~1~-(3-chloro-2-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B3677071.png)

![N-[4-(benzyloxy)phenyl]-3-[(4-chlorophenyl)sulfanyl]propanamide](/img/structure/B3677086.png)
![2-[N-(benzenesulfonyl)-2,4-dichloroanilino]-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B3677091.png)

![3-bromo-N-[(1,2-dihydro-5-acenaphthylenylamino)carbonothioyl]-4-ethoxybenzamide](/img/structure/B3677110.png)
![N~1~-(3-chloro-4-methoxyphenyl)-N~2~-(4-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3677118.png)

![1-(3-METHOXYBENZOYL)-3-(3-{[1,3]OXAZOLO[4,5-B]PYRIDIN-2-YL}PHENYL)THIOUREA](/img/structure/B3677124.png)


![N-{[4-(4-chlorophenoxy)phenyl]carbamothioyl}-3-ethoxybenzamide](/img/structure/B3677141.png)
![2-[benzyl-(4-methoxyphenyl)sulfonylamino]-N-(2-fluorophenyl)benzamide](/img/structure/B3677147.png)
